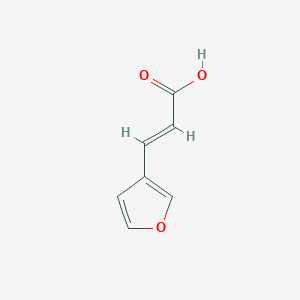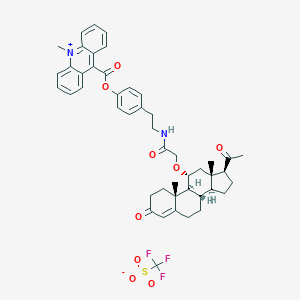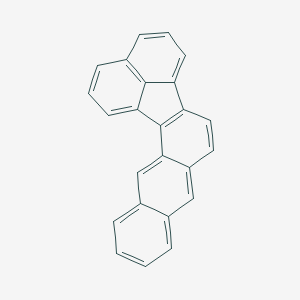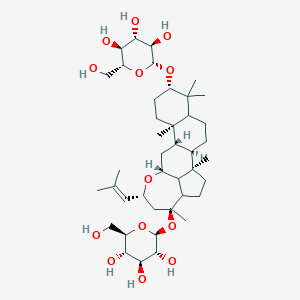
Ginsenoside La
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginsenoside La is a type of ginsenoside, which is a steroid glycoside found in the roots of the Panax ginseng plant. It has been extensively studied for its potential health benefits, particularly in the field of medicine.
Applications De Recherche Scientifique
Therapeutic Potential in Cardiovascular Diseases
Ginsenoside La, a component of ginseng, is recognized for its potential benefits in treating cardiovascular diseases. Studies have highlighted its diverse mechanisms of action, such as antioxidation, vasomotor regulation, and improving lipid profiles, contributing to its potential positive effects on heart diseases (Lee & Kim, 2014). Similarly, ginsenosides have been reported to modify vasomotor function, reduce platelet adhesion, and influence ion channels, indicating a multifaceted approach in cardiovascular health management (Kim, 2012).
Pharmacological Activities on the Nervous System
Ginsenoside La also exhibits pharmacological effects on the nervous system, potentially enhancing cognition and physical health. It has shown promising results in anti-inflammatory, antioxidative, and immunomodulatory effects, along with positive influences on the nervous system. However, its effects seem to be cell type-dependent, suggesting a need for more nuanced understanding and application (Tam et al., 2018).
Hepatoprotective Effects
Ginsenoside La has been identified to exert hepatoprotective effects, particularly through antioxidative stress and anti-inflammatory pathways. It has shown promising results in regulating and treating acute and chronic hepatotoxicity, hepatitis, and hepatic fibrosis, mainly through the Keap1-Nrf2-ARE signaling pathway, indicating its potential as a drug candidate for various liver diseases (Gao et al., 2017).
Sirtuin 1 Signaling Pathway Modulation
Ginsenoside La is also involved in targeting the Sirtuin 1 (SIRT1) signaling pathway, showing potential in preventing and treating diseases like oxidative stress, inflammation, aging, and tumorigenesis. The diverse therapeutic effects of ginsenosides, especially those with specific glucopyranosyl groups, highlight their role in various pharmacological applications (Lou et al., 2020).
Propriétés
Numéro CAS |
123617-34-5 |
|---|---|
Nom du produit |
Ginsenoside La |
Formule moléculaire |
C41H68O13 |
Poids moléculaire |
769 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,7S,10R,11S,13R,15R,17S,18S)-1,6,6,10,17-pentamethyl-15-(2-methylprop-1-enyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1 |
Clé InChI |
VOUCMBDNXOKLCQ-YATHHJDDSA-N |
SMILES isomérique |
CC(=C[C@H]1C[C@]([C@H]2CC[C@]3(C2[C@H](O1)C[C@H]4[C@H]3CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
SMILES |
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
SMILES canonique |
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
melting_point |
179-180°C |
Description physique |
Solid |
Synonymes |
ginsenoside La ginsenoside-La |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



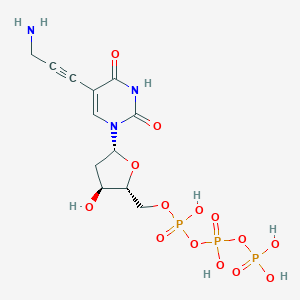
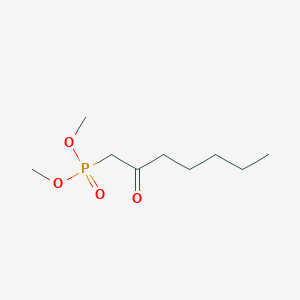
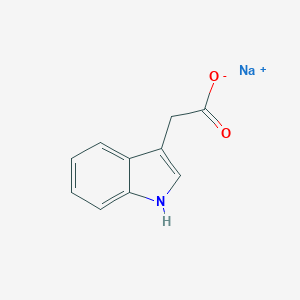
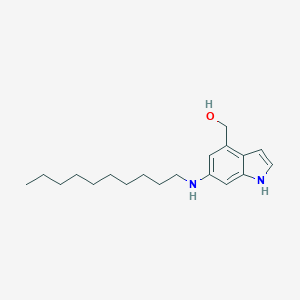
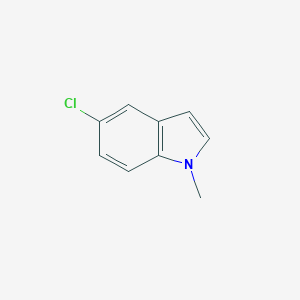
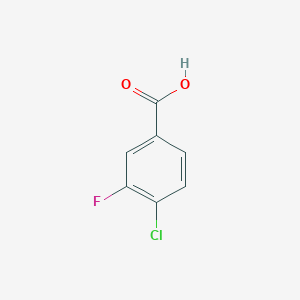
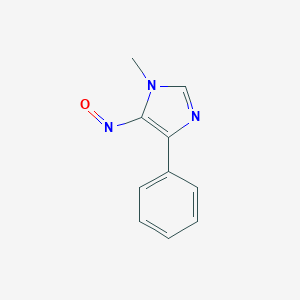
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
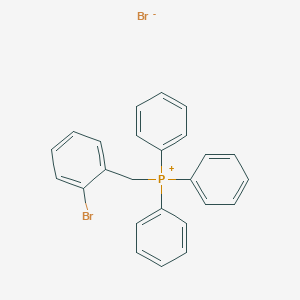
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
